molecular formula C₁₀H₆D₅NO₃ B1155502 N-Ethyl Benzamid-3-carboxylate-d5

N-Ethyl Benzamid-3-carboxylate-d5

Cat. No.: B1155502
M. Wt: 198.23
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl Benzamid-3-carboxylate-d5 is a deuterated analog of N-ethyl benzamid-3-carboxylate, where five hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility as an internal standard in mass spectrometry and pharmacokinetic studies, reducing interference from endogenous compounds. The structure comprises a benzamide core (an amide-linked benzene ring) with an ethyl ester group at the 3-position. Deuterated compounds like this are critical in analytical chemistry for precise quantification due to their near-identical chemical behavior to non-deuterated counterparts but distinct mass signatures .

Properties

Molecular Formula

C₁₀H₆D₅NO₃

Molecular Weight

198.23

Synonyms

3-[(Ethylamino)carbonyl]-benzoic Acid-d5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Ethyl 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1026456-01-8)
  • Structure : Shares an ethyl carboxylate group but features a pyrazolo-pyrimidine heterocycle instead of a benzamide.
  • Applications : Used in pharmaceutical research for heterocyclic drug development.
  • Key Differences : The absence of a deuterated form and benzamide moiety limits its utility in isotope dilution assays compared to N-Ethyl Benzamid-3-carboxylate-d5 .
N-Ethyl Pentylone (Structural Analogue from Cathinone Class)
  • Structure: Contains a cathinone backbone (β-keto amphetamine) with an N-ethyl substitution.
  • Applications : A synthetic stimulant linked to adverse effects, including fatalities.
  • Key Differences : While both compounds have N-ethyl groups, N-Ethyl Pentylone lacks the benzamide-carboxylate framework and is regulated as a Schedule I substance in the U.S., unlike the unscheduled status of this compound .
N-Ethyl Butylamine (CAS 13360-63-9)
  • Applications : Industrial solvent or intermediate in organic synthesis.
  • Key Differences : The absence of a benzamide or carboxylate group renders it chemically and functionally distinct from the target compound .

Physicochemical and Regulatory Comparisons

Table 1: Comparative Data for this compound and Analogues

Compound CAS Number Key Functional Groups Regulatory Status (U.S.) Primary Applications
This compound Not provided Benzamide, Carboxylate, d5 Not scheduled Analytical standards
Ethyl 5-Oxo-pyrazolo-pyrimidine-3-carboxylate 1026456-01-8 Pyrimidine, Carboxylate Not specified Pharmaceutical research
N-Ethyl Pentylone Not provided Cathinone, β-keto, N-ethyl Schedule I Illicit stimulant
N-Ethyl Butylamine 13360-63-9 Aliphatic amine Not scheduled Industrial synthesis

Notes on Evidence Limitations and Contradictions

  • Discrepancies in regulatory statuses (e.g., Schedule I vs. unscheduled) highlight the importance of functional group contributions to pharmacological activity and legal classification .

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